7-Aminoquinoline Hydrochloride
Overview
Description
7-Aminoquinoline Hydrochloride is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives have been extensively studied due to their broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
The primary targets of 7-Aminoquinoline Hydrochloride, similar to other quinoline derivatives, are the heme polymerase enzymes in parasites . These enzymes play a crucial role in the survival and proliferation of parasites by converting toxic heme into a less toxic form .
Mode of Action
This compound is thought to inhibit the activity of heme polymerase . This inhibition results in the accumulation of free heme, which is toxic to the parasites . The compound binds to the free heme, preventing the parasite from converting it into a less toxic form .
Biochemical Pathways
The inhibition of heme polymerase disrupts the biochemical pathways that allow the parasite to detoxify heme . This disruption leads to the accumulation of toxic heme within the parasite, which can lead to its death .
Pharmacokinetics
Similar compounds such as chloroquine and amodiaquine have been studied extensively . They are also known to be poorly soluble in water, but soluble in diluted acid, chloroform, and ether .
Result of Action
The result of the action of this compound is the death of the parasite due to the accumulation of toxic heme . This leads to the effective treatment of diseases caused by these parasites.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the length of the carbon-chain linker and electronic properties of the compounds are decisive for their biological activity
Biochemical Analysis
Biochemical Properties
7-Aminoquinoline Hydrochloride, like other quinoline derivatives, is thought to inhibit heme polymerase activity . This results in the accumulation of free heme, which is toxic to certain organisms. The compound binds the free heme, preventing the organism from converting it to a less toxic form . This interaction with heme and other biomolecules is a key aspect of its biochemical role .
Cellular Effects
It is known that quinoline derivatives can have significant impacts on cellular processes . For instance, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not completely certain. It is thought to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that quinoline derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
It is known that quinoline derivatives can interact with various enzymes or cofactors .
Transport and Distribution
It is known that quinoline derivatives can interact with various transporters or binding proteins .
Subcellular Localization
It is known that quinoline derivatives can be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminoquinoline Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with quinoline, which is then subjected to nitration to form 7-nitroquinoline.
Reduction: The nitro group in 7-nitroquinoline is reduced to an amino group using reducing agents such as iron powder and hydrochloric acid, resulting in 7-aminoquinoline.
Hydrochloride Formation: Finally, 7-aminoquinoline is treated with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable methods. These may include the use of continuous flow reactors and advanced catalytic systems to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Aminoquinoline Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives with different functional groups.
Reduction: The amino group can be further reduced or modified to form other derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
7-Aminoquinoline Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: It serves as a probe in biological studies to understand the function of various biomolecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Chloroquine: Another quinoline derivative with antimalarial properties.
Amodiaquine: Similar in structure and function, used as an antimalarial agent.
Primaquine: An 8-aminoquinoline used for the treatment of malaria
Uniqueness: 7-Aminoquinoline Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
quinolin-7-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.ClH/c10-8-4-3-7-2-1-5-11-9(7)6-8;/h1-6H,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSLNXSQZYEIFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)N)N=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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